2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol
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Description
2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C22H18N2OS2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Thiazole derivatives, including compounds similar to the one mentioned, have been synthesized and characterized for their potential applications in various fields. For example, studies have focused on the synthesis of thiazoles and their fused derivatives with antimicrobial activities, highlighting the importance of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008). Such research underscores the compound's relevance in medicinal chemistry, particularly in creating novel treatments for bacterial and fungal infections.
Anticancer Evaluation
Thiazole derivatives have also been evaluated for their anticancer properties. A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This indicates the potential of thiazole-based compounds in developing new cancer therapies.
Donor-Acceptor Conjugated Oligomers
In the field of materials science, thiazole derivatives have been incorporated into donor-acceptor-based π-conjugated oligomers for applications in nonlinear optics and near-IR emission (Ellinger et al., 2011). The study demonstrates the compound's versatility and its potential use in developing advanced optical materials.
Electrochemical and Electrochromic Properties
The introduction of acceptor groups into thiazole derivatives has been shown to significantly affect their electrochemical and electrochromic properties. Research on polymers derived from these compounds has revealed potential applications in creating advanced materials for electronics and energy storage (Hu et al., 2013).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances, indicating the compound's applicability in protecting metals against corrosion. This research suggests potential industrial applications in materials science and engineering (Kaya et al., 2016).
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-14-8-10-16(11-9-14)12-18(21-23-19(25)13-26-21)22-24-20(15(2)27-22)17-6-4-3-5-7-17/h3-13,25H,1-2H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRDJBLUBXTTQU-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=NC(=CS2)O)C3=NC(=C(S3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C2=NC(=CS2)O)/C3=NC(=C(S3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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